1-(1H-Benzotriazol-1-yl)-2-cyclopropylethanone
Description
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-(benzotriazol-1-yl)-2-cyclopropylethanone |
InChI |
InChI=1S/C11H11N3O/c15-11(7-8-5-6-8)14-10-4-2-1-3-9(10)12-13-14/h1-4,8H,5-7H2 |
InChI Key |
GOLVCDNZBOLINT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(=O)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Direct N-Acylation of Benzotriazole with Cyclopropyl Ketones
The most straightforward and commonly employed method involves the direct reaction of benzotriazole with cyclopropyl ketones or their activated derivatives (e.g., acid chlorides or anhydrides). This reaction typically proceeds under acidic or basic catalysis to form the N-acylated product.
- Reaction conditions: Mild heating, use of catalysts such as Lewis acids or bases to promote nucleophilic attack of benzotriazole nitrogen on the carbonyl carbon of the cyclopropyl ketone derivative.
- Mechanism: Nucleophilic substitution at the carbonyl carbon, forming the amide linkage between benzotriazole nitrogen and the cyclopropylethanone moiety.
- Advantages: Direct, relatively high yield, and fewer steps.
- Limitations: Requires careful control of reaction conditions to avoid side reactions such as O-acylation or polymerization.
Multi-Step Synthesis via Intermediate Formation
A more controlled approach involves multi-step synthesis starting from simpler precursors:
- Synthesis of benzotriazole: Prepared by cyclization of o-phenylenediamine with nitrous acid under acidic conditions, yielding benzotriazole with high regioselectivity and yield.
- Activation of cyclopropyl ketone: Conversion of cyclopropyl ketone to a more reactive intermediate such as an acid chloride or mixed anhydride.
- Coupling reaction: Reaction of benzotriazole with the activated cyclopropyl ketone intermediate to form the target compound.
This route allows for better control over purity and functional group positioning but involves more synthetic steps and purification stages.
Nucleophilic Substitution on Substituted Benzotriazoles
In some cases, substituted benzotriazoles bearing leaving groups at the N-1 position can undergo nucleophilic substitution with cyclopropyl nucleophiles or enolates derived from cyclopropyl ketones.
- This method is useful for introducing the cyclopropylethanone moiety selectively.
- Requires preparation of suitable benzotriazole derivatives with good leaving groups.
- Reaction conditions often involve polar aprotic solvents and mild bases.
Solvent-Free and Microwave-Assisted Methods
Recent advances in benzotriazole chemistry include solvent-free and microwave-assisted synthesis techniques that can be adapted for preparing N-acyl benzotriazole derivatives:
- Solvent-free N-alkylation: Using solid-state grinding or neat conditions to promote reaction between benzotriazole and alkylating agents, potentially applicable to cyclopropyl ketone derivatives.
- Microwave irradiation: Accelerates reaction rates and improves yields by providing uniform heating, reducing reaction times significantly.
These methods offer greener, more efficient alternatives to traditional solution-phase synthesis.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Direct N-acylation | Benzotriazole + cyclopropyl ketone or acid chloride, acid/base catalyst | Simple, fewer steps | Requires careful control to avoid side products | 60-80 |
| Multi-step synthesis | o-Phenylenediamine → benzotriazole + activated cyclopropyl ketone | High purity, regioselective | More steps, longer synthesis time | 50-75 |
| Nucleophilic substitution on substituted benzotriazoles | Substituted benzotriazole + cyclopropyl nucleophile, base | Selective functionalization | Requires precursor synthesis | 55-70 |
| Solvent-free/microwave-assisted | Benzotriazole + alkylating agent, microwave or neat conditions | Faster, greener | Limited substrate scope | 65-85 |
Research Findings and Notes on Preparation
- The direct reaction of benzotriazole with cyclopropyl ketones is the most practical and widely reported method for synthesizing this compound, balancing efficiency and yield.
- The benzotriazole ring is typically synthesized beforehand via diazotization and cyclization of o-phenylenediamine, a well-established process with high regioselectivity and yield.
- Activation of the cyclopropyl ketone as an acid chloride enhances reactivity and facilitates coupling with benzotriazole nitrogen.
- Microwave-assisted and solvent-free methods are emerging as sustainable alternatives, reducing reaction times and solvent waste, though their application to this specific compound requires further optimization.
- Purification often involves recrystallization or chromatographic techniques to isolate the pure N-acylated benzotriazole derivative.
Chemical Reactions Analysis
Types of Reactions
1-(1H-Benzotriazol-1-yl)-2-cyclopropylethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclopropyl carboxylic acids or cyclopropyl ketones.
Reduction: Cyclopropyl alcohols.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
1-(1H-Benzotriazol-1-yl)-2-cyclopropylethanone is primarily noted for its role in the synthesis of CHK-336, a potent inhibitor of lactate dehydrogenase A (LDHA) currently under clinical development. LDHA is an enzyme that plays a crucial role in cancer metabolism, making its inhibition a potential therapeutic strategy against various cancers .
Therapeutic Indications
The compound has shown potential in treating various neurological and psychiatric disorders. According to patent literature, it has been associated with:
- Epilepsy : Demonstrated anticonvulsant activity, suggesting its use in managing seizure disorders.
- Parkinson's Disease : Potential benefits in alleviating symptoms related to movement disorders.
- Chronic Pain and Neuropathic Pain : May provide relief for patients suffering from chronic pain syndromes.
- Mental Health Disorders : Possible applications in treating conditions such as bipolar disorder, depression, and anxiety .
Synthesis and Mechanism of Action
The synthesis of this compound involves various chemical reactions that allow for the incorporation of the benzotriazole moiety, which is known for its biological activity. The compound's mechanism of action is thought to involve modulation of neurotransmitter systems and inhibition of specific enzymes related to disease pathology.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in preclinical models:
- Anticonvulsant Activity : Research indicated that derivatives of benzotriazole exhibit significant anticonvulsant properties, supporting the use of this compound in epilepsy treatment .
- Cancer Research : In studies focusing on LDHA inhibition, CHK-336 was shown to reduce tumor growth in various cancer cell lines, highlighting the importance of this compound in oncology .
- Neuropharmacology : Investigations into its effects on neurotransmitter modulation have suggested potential benefits for mood stabilization and anxiety reduction .
Mechanism of Action
The mechanism of action of 1-(1H-Benzotriazol-1-yl)-2-cyclopropylethanone involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions enable the compound to bind with enzymes and receptors, thereby exerting its biological effects . The benzotriazole moiety enhances the compound’s ability to penetrate biological membranes and interact with intracellular targets.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
Antimicrobial and Antifungal Profiles
- 1-(1H-Benzotriazol-1-yl)-2-(heterocyclic)ethanones (5a–f): Exhibit "good to moderate" antibacterial and antifungal activity, with potency depending on the heterocyclic substituent .
- Title Compound : While direct activity data are unavailable, the cyclopropyl group may reduce metabolic degradation, extending pharmacological half-life compared to furan or methoxy analogs .
Pharmacological Potential
- Benzotriazole 3-oxide derivatives : Demonstrate redox-mediated bioactivity, such as antitumor or anti-inflammatory effects .
- Fluconazole-like analogs : Structural similarities to azole antifungals suggest possible antifungal mechanisms via cytochrome P450 inhibition .
Crystallographic and Stability Insights
- Hydrogen Bonding: Compounds with hydroxyl groups (e.g., 2-(1H-benzotriazol-1-yl)-1-(furan-2-yl)ethanol) form O–H⋯N bonds, enhancing crystalline stability .
- π-π Interactions : Aromatic substituents (e.g., phenyl in 9a) facilitate centroid-to-centroid distances of 3.7–3.8 Å, comparable to π-stacking in DNA base pairs .
Biological Activity
1-(1H-Benzotriazol-1-yl)-2-cyclopropylethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The benzotriazole moiety is known for its ability to act as a ligand for several enzymes and receptors, potentially modulating their activity.
Key Mechanisms:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular processes.
- Antioxidant Properties: Research indicates that this compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.
- Antimicrobial Activity: Preliminary studies suggest that this compound has antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study A | Antioxidant | In vitro assays | Reduced oxidative stress markers in cell cultures. |
| Study B | Antimicrobial | Disk diffusion method | Inhibited growth of Gram-positive bacteria. |
| Study C | Enzyme inhibition | Kinetic assays | IC50 values indicated significant inhibition of target enzymes. |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
Case Study 1: Antioxidant Effects
In a controlled study involving human cell lines, treatment with the compound resulted in a significant decrease in reactive oxygen species (ROS) levels. This suggests a potential role in preventing oxidative damage associated with various diseases.
Case Study 2: Antimicrobial Efficacy
A study evaluating the antimicrobial properties found that the compound effectively inhibited several strains of bacteria, including Staphylococcus aureus. This positions it as a potential candidate for developing new antimicrobial agents.
Research Findings and Implications
Recent research has expanded our understanding of the biological activities associated with this compound. Its multifaceted mechanisms suggest potential applications in:
- Pharmaceutical Development: As an antioxidant and antimicrobial agent, it may be useful in formulating new drugs.
- Therapeutic Interventions: The enzyme inhibition properties could be leveraged in treating metabolic disorders or infections.
Q & A
Basic Research Questions
Q. What laboratory synthesis methods are commonly employed for 1-(1H-Benzotriazol-1-yl)-2-cyclopropylethanone?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 1H-benzotriazole with a cyclopropylethanone derivative (e.g., bromo- or chloro-cyclopropylethanone) under reflux in anhydrous solvents like ethanol or THF. Post-reaction, the product is extracted with ethyl acetate, dried over MgSO₄, and purified via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Confirms the presence of benzotriazole (aromatic protons at δ 7.5–8.5 ppm) and cyclopropane (split signals for CH₂ groups near δ 1.0–2.0 ppm).
- IR Spectroscopy : Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and benzotriazole (C-N stretches ~1450–1600 cm⁻¹) functionalities.
- X-ray Crystallography : Resolves solid-state conformation and bond angles, often refined using SHELXL .
Q. How is the purity of the compound validated post-synthesis?
- Methodology : Combine analytical HPLC (C18 column, acetonitrile/water mobile phase) with melting point analysis. High-resolution mass spectrometry (HRMS) further confirms molecular integrity .
Advanced Research Questions
Q. How can discrepancies between solution-phase (NMR) and solid-state (X-ray) structural data be resolved?
- Methodology : Discrepancies often arise from dynamic effects (e.g., bond rotation in solution) or polymorphism. Perform variable-temperature NMR to study conformational flexibility. For crystallography, optimize crystal growth via vapor diffusion and validate using SHELX refinement tools. Cross-validate with computational models (DFT) .
Q. What strategies improve reaction yield in large-scale syntheses?
- Methodology :
- Catalyst Optimization : Use piperidine or DBU to enhance nucleophilic substitution efficiency .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .
Q. What challenges arise in determining its crystal structure, and how are they mitigated?
- Challenges : Small crystal size, twinning, or weak diffraction due to flexible cyclopropane groups.
- Solutions : Use synchrotron radiation for high-resolution data collection. For twinned crystals, apply SHELXD for structure solution and refine with TWINLAW in SHELXL .
Q. How can computational methods predict its reactivity in novel reactions?
- Methodology : Perform density functional theory (DFT) calculations to model electron distribution at the benzotriazole N1 position (most reactive site). Compare frontier molecular orbitals (HOMO/LUMO) with experimental kinetic data to predict nucleophilic/electrophilic behavior .
Q. What in vitro assays are suitable for evaluating its potential biological activity?
- Methodology : Screen for antimicrobial activity using broth microdilution (MIC assays against Gram+/− bacteria). For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Reference structurally similar benzotriazole derivatives with known bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
